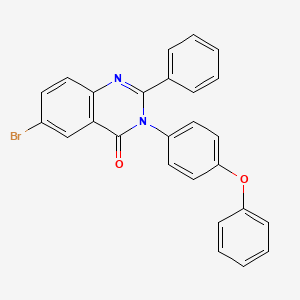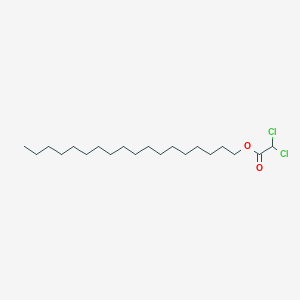
3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones Pyranones are oxygen-containing heterocycles that are significant in various biological and chemical processes This compound is characterized by the presence of a bromomethyl group, a hydroxyphenyl group, and a methyl group attached to a pyranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 3-bromo-2-methylpropene.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxyacetophenone and 3-bromo-2-methylpropene under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the pyranone ring structure. This step often requires acidic or basic catalysts to facilitate the ring closure.
Bromination: The final step involves the bromination of the methyl group to introduce the bromomethyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyranone ring or the hydroxyphenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include reduced forms of the pyranone ring or hydroxyphenyl group.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to investigate the biological activity of pyranone derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one: Lacks the halogen substituent, resulting in different reactivity and properties.
2-(2-Hydroxyphenyl)-6-methyl-4H-pyran-4-one: Lacks the bromomethyl group, affecting its chemical behavior and applications.
Uniqueness
3-(Bromomethyl)-2-(2-hydroxyphenyl)-6-methyl-4H-pyran-4-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and medicinal research.
Eigenschaften
CAS-Nummer |
90618-70-5 |
|---|---|
Molekularformel |
C13H11BrO3 |
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-(2-hydroxyphenyl)-6-methylpyran-4-one |
InChI |
InChI=1S/C13H11BrO3/c1-8-6-12(16)10(7-14)13(17-8)9-4-2-3-5-11(9)15/h2-6,15H,7H2,1H3 |
InChI-Schlüssel |
RTVCYHDVRIPKRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(O1)C2=CC=CC=C2O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)
![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)
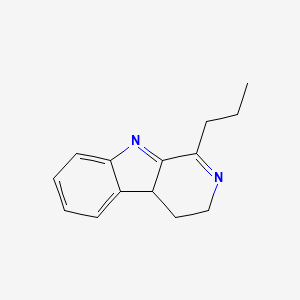
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)

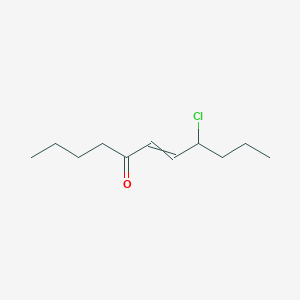


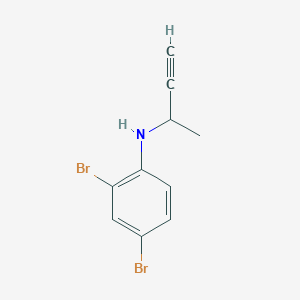
![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
